

Application Notes and Protocols for NMR Spectroscopic Characterization of Divinyltetramethyldisilane (DVTMS) Polymers

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Compound of Interest

Compound Name: *DIVINYLTETRAMETHYLDISILAN*
E

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for the characterization of polymers, providing detailed information about their chemical composition, microstructure, molecular weight, and end-groups.[1][2][3][4] For **divinyltetramethyldisilane** (DVTMS) based polymers, which are a class of polysiloxanes, NMR is indispensable for elucidating their structural features. This document provides detailed application notes and experimental protocols for the characterization of DVTMS polymers using ^1H , ^{13}C , and ^{29}Si NMR spectroscopy.

Key Structural Features of DVTMS Polymers Amenable to NMR Analysis

The polymerization of **divinyltetramethyldisilane** can lead to various polymer architectures. Key structural features that can be characterized by NMR include:

- Polymer Backbone: The repeating siloxane units.
- Vinyl End-Groups: Unreacted vinyl groups at the chain ends.

- Internal Vinyl Groups: Vinyl groups incorporated into the polymer chain.
- End-Group Functionalization: Other functional groups introduced at the chain ends.
- Branching and Cross-linking: Points of branching or cross-linking in the polymer network.[\[5\]](#)

NMR Techniques and Applications

¹H NMR Spectroscopy

¹H NMR is a fundamental technique for the routine analysis of DVTMS polymers. It provides quantitative information about the different proton environments in the polymer structure.

Applications:

- Determination of the number-average molecular weight (M_n) through end-group analysis.[\[1\]](#)
[\[6\]](#)
- Quantification of vinyl group incorporation.
- Identification and quantification of impurities.[\[7\]](#)

Typical ¹H NMR Chemical Shifts for DVTMS-related Structures:

Protons	Chemical Shift (δ, ppm)
Si-CH ₃	0.0 - 0.3
Si-CH ₂ -Si	0.4 - 0.6
=CH- (vinyl)	5.5 - 6.5
=CH ₂ (vinyl)	4.8 - 5.8

¹³C NMR Spectroscopy

¹³C NMR offers a wider chemical shift range and provides detailed information about the carbon backbone and side chains of the polymer.

Applications:

- Detailed analysis of the polymer backbone structure.
- Identification of different monomer sequences in copolymers.
- Quantitative determination of end-groups and monomer ratios.[\[8\]](#)[\[9\]](#)

Typical ^{13}C NMR Chemical Shifts for DVTMS-related Structures:

Carbon	Chemical Shift (δ , ppm)
Si-CH ₃	-2.0 - 2.0
Si-CH ₂ -Si	5.0 - 10.0
=CH- (vinyl)	130 - 140
=CH ₂ (vinyl)	114 - 120

^{29}Si NMR Spectroscopy

^{29}Si NMR is highly sensitive to the silicon environment and is a powerful tool for determining the microstructure of polysiloxanes.[\[5\]](#)[\[10\]](#)[\[11\]](#)

Applications:

- Identification and quantification of different siloxane units (M, D, T, Q).
- Analysis of polymer chain connectivity and branching.[\[11\]](#)
- Characterization of end-groups and cross-linking sites.[\[5\]](#)

Typical ^{29}Si NMR Chemical Shifts for Siloxane Units:

Silicon Unit	Structure	Chemical Shift (δ , ppm)
M	R_3Si-O-	+10 to -10
D	$-O-SiR_2-O-$	-10 to -40
T	$RSi(-O-)_3$	-50 to -80
Q	$Si(-O-)_4$	-90 to -120

Note: R can be a methyl or vinyl group. The exact chemical shifts will depend on the specific substituents.

Experimental Protocols

General Sample Preparation

- Weigh approximately 10-20 mg of the DVTMS polymer sample into an NMR tube.[\[12\]](#)
- Add approximately 0.6 mL of a suitable deuterated solvent (e.g., $CDCl_3$, C_6D_6 , or $THF-d_8$).
- Ensure the polymer is fully dissolved. Gentle vortexing or sonication may be required.
- For quantitative ^{29}Si NMR, it is recommended to add a relaxation agent such as chromium(III) acetylacetonate ($Cr(acac)_3$) at a concentration of about 50 mg per 0.5 mL of solution to shorten the long T_1 relaxation times of the ^{29}Si nuclei.[\[12\]](#)

1H NMR Spectroscopy Protocol

- Instrument: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse experiment.
- Acquisition Parameters:
 - Spectral Width: 10-15 ppm.
 - Pulse Width: Calibrated 90° pulse.

- Relaxation Delay (d1): 5 seconds (for quantitative analysis, ensure d1 is at least 5 times the longest T_1).
- Number of Scans: 16-64, depending on sample concentration.
- Processing:
 - Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).
 - Phase and baseline correct the spectrum.
 - Calibrate the spectrum using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
 - Integrate the relevant signals for quantitative analysis.

$^{13}\text{C}\{^1\text{H}\}$ NMR Spectroscopy Protocol

- Instrument: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: Inverse-gated proton decoupling for quantitative analysis to suppress the Nuclear Overhauser Effect (NOE).
- Acquisition Parameters:
 - Spectral Width: 200-250 ppm.
 - Pulse Width: Calibrated 90° pulse.
 - Relaxation Delay (d1): 10-30 seconds (long delays are crucial for quantitative analysis of quaternary carbons and silicon-bound carbons).[\[8\]](#)
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Processing:
 - Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).
 - Phase and baseline correct the spectrum.

- Calibrate the spectrum using the solvent peak (e.g., CDCl_3 at 77.16 ppm).

$^{29}\text{Si}\{^1\text{H}\}$ NMR Spectroscopy Protocol

- Instrument: 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
- Pulse Sequence: Inverse-gated proton decoupling is essential to suppress the negative NOE.^[13] DEPT (Distortionless Enhancement by Polarization Transfer) sequences can also be used to enhance signal intensity.^[5]
- Acquisition Parameters:
 - Spectral Width: 100-150 ppm.
 - Pulse Width: Calibrated 90° pulse.
 - Relaxation Delay (d1): 60-120 seconds (without a relaxation agent, T_1 values can be very long).^[13]
 - Number of Scans: 1024 or more due to the low natural abundance and low gyromagnetic ratio of ^{29}Si .
- Processing:
 - Apply a Fourier transform with an exponential window function (line broadening of 2-5 Hz).
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to an external standard such as tetramethylsilane (TMS) at 0 ppm.^[13]

Data Presentation and Analysis

Quantitative data obtained from NMR spectra should be summarized in tables for clear comparison.

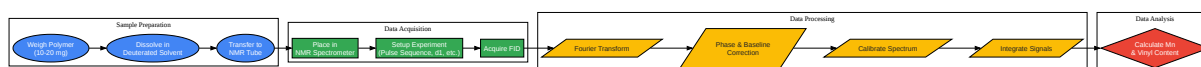
Table 1: Example of ^1H NMR Data for Molecular Weight Determination of a DVTMS Polymer

Signal Assignment	Chemical Shift (δ , ppm)	Integration Value (I)	Number of Protons (N)	Normalized Integral (I/N)
Si-CH ₃ (backbone)	~0.1	100	6n	16.67n
=CH ₂ (vinyl end-group)	~5.7	2.5	2	1.25
=CH- (vinyl end-group)	~6.1	1.25	1	1.25

Calculation of Degree of Polymerization (n): $n = (\text{Integration of backbone protons} / \text{Number of backbone protons per repeating unit}) / (\text{Integration of end-group protons} / \text{Number of end-group protons})$
 $n = (I_{\text{backbone}} / 6) / (I_{\text{vinyl}} / 3)$

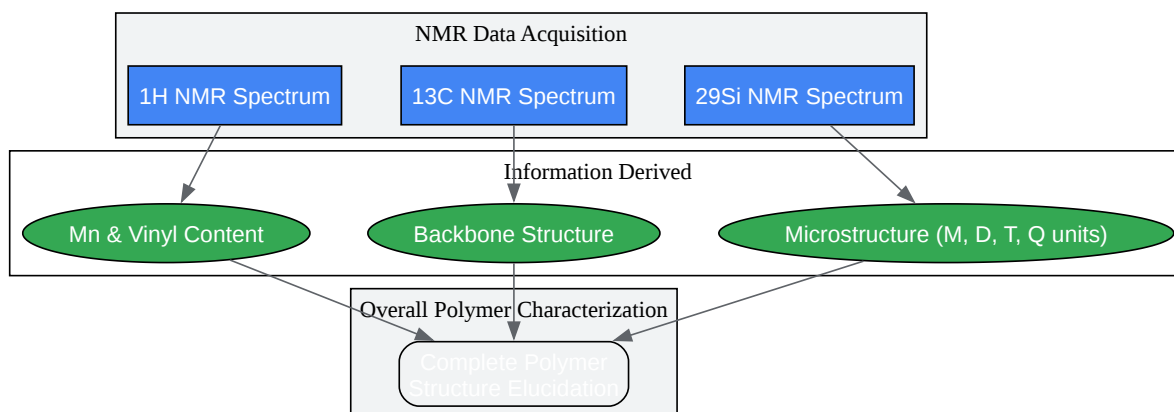
Calculation of Number-Average Molecular Weight (Mn): $M_n = (n * \text{Molecular Weight of repeating unit}) + \text{Molecular Weight of end groups}$

Visualizations



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Caption: Experimental workflow for ¹H NMR analysis of DVTMS polymers.



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Caption: Logical pathway for polymer structure elucidation using NMR data.

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